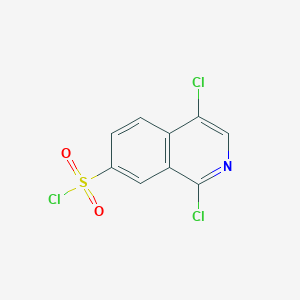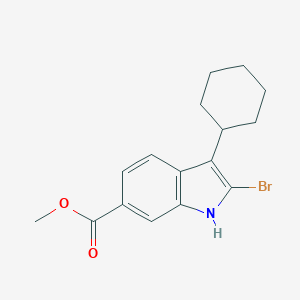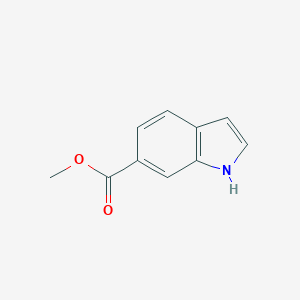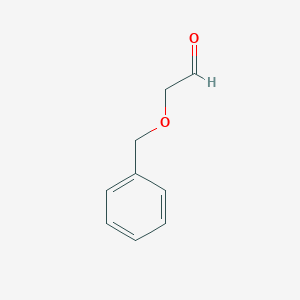
アトラジン-d5
概要
説明
Atrazine-d5 is a deuterated form of the herbicide atrazine, which is widely used to control broadleaf and grassy weeds. The molecular formula of Atrazine-d5 is C8H9D5ClN5, and it is primarily used in scientific research as an analytical standard due to its stable isotopic labeling .
科学的研究の応用
Atrazine-d5 is extensively used in scientific research for:
- Environmental Studies : Monitoring and tracing the environmental fate of atrazine and its metabolites.
- Analytical Chemistry : Serving as an internal standard in mass spectrometry and chromatography for the quantification of atrazine in various samples.
- Pharmacokinetics : Studying the metabolic pathways and degradation products of atrazine in biological systems .
作用機序
Target of Action
Atrazine-d5, a deuterated labeled isotope of the triazine pesticide atrazine , primarily targets the Photosynthetic Reaction Center Cytochrome c Subunit and Reaction Center Proteins H, L, and M chains in Rhodopseudomonas viridis . These targets play a crucial role in photosynthesis, a process vital for plant growth and survival.
Mode of Action
Atrazine-d5 interacts with its targets by inhibiting the photosynthetic process . It binds to the D1 protein in Photosystem II (PSII), preventing electron transfer from the primary electron acceptor, Q_A, to the secondary acceptor, Q_B . This inhibition disrupts the photosynthetic electron transport chain, leading to the cessation of ATP and NADPH production, which are essential for carbon fixation during photosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by Atrazine-d5 is photosynthesis . By inhibiting PSII, Atrazine-d5 disrupts the light-dependent reactions of photosynthesis, leading to a decrease in ATP and NADPH production . This, in turn, affects the light-independent reactions (Calvin cycle), as ATP and NADPH are necessary for the conversion of carbon dioxide into glucose. The disruption of these processes can lead to stunted growth and eventual death of the plant .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Atrazine-d5 is currently limited. It’s known that deuterium substitution in drug molecules can potentially affect their pharmacokinetic and metabolic profiles
Result of Action
The primary result of Atrazine-d5’s action is the inhibition of photosynthesis, leading to reduced plant growth and survival . On a molecular level, this is achieved through the disruption of the photosynthetic electron transport chain and the subsequent decrease in ATP and NADPH production . On a cellular level, this can lead to energy depletion and eventual cell death .
Action Environment
Atrazine-d5, like its non-deuterated counterpart, is used in various environmental settings, including agricultural fields and water bodies . Environmental factors such as soil type, temperature, and rainfall can influence the compound’s action, efficacy, and stability. For instance, heavy rainfall can lead to runoff, potentially reducing the compound’s efficacy in the target area while increasing its presence in nearby water bodies
生化学分析
Biochemical Properties
Atrazine-d5, like atrazine, is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interfere with several aspects of mammalian cellular processes including germ cell development, immunological, reproductive, and neurological functions . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
Atrazine-d5 has significant effects on various types of cells and cellular processes. At the level of human exposure, it reduces sperm count and contributes to infertility in men . It also induces morphological changes similar to apoptosis and initiates mitochondria-dependent cell death in several experimental models . When in vitro experimental models are exposed to Atrazine-d5, they face increased levels of reactive oxygen species (ROS), cytotoxicity, and decreased growth rate at dosages that may vary with cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atrazine-d5 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Atrazine-d5 vary with different dosages in animal models. For instance, it has been found that low dose effects of Atrazine on the metabolic and reproductive features of mammalian male animal models are influenced by the age at which the exposure to Atrazine occurs .
Metabolic Pathways
Atrazine-d5 is involved in several metabolic pathways. It interacts with various enzymes and cofactors. Atrazine biodegradation has been found to occur via several different pathways that funnel into cyanuric acid metabolism .
準備方法
Synthetic Routes and Reaction Conditions
Atrazine-d5 is synthesized by substituting the hydrogen atoms in the ethyl group of atrazine with deuterium atoms. The synthesis involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with deuterated ethylamine and isopropylamine under controlled conditions .
Industrial Production Methods
Industrial production of Atrazine-d5 typically involves the use of deuterated reagents and solvents to ensure high purity and isotopic enrichment. The process includes multiple steps of purification and quality control to meet analytical standards .
化学反応の分析
Types of Reactions
Atrazine-d5 undergoes various chemical reactions, including:
Oxidation: Atrazine-d5 can be oxidized to form hydroxyatrazine.
Hydrolysis: It can undergo hydrolysis to produce desethylatrazine and desisopropylatrazine.
Substitution: Nucleophilic substitution reactions can occur, replacing the chlorine atom with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like ammonia or amines are used in substitution reactions
Major Products
- Hydroxyatrazine
- Desethylatrazine
- Desisopropylatrazine
- Various substituted triazines
類似化合物との比較
Similar Compounds
- Simazine
- Propazine
- Terbuthylazine
Uniqueness
Atrazine-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and tracing in complex matrices, making it invaluable in environmental and pharmacokinetic studies .
特性
IUPAC Name |
6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJVTOOROXGIU-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486781 | |
| Record name | Atrazine-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163165-75-1 | |
| Record name | Atrazine-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163165-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)













